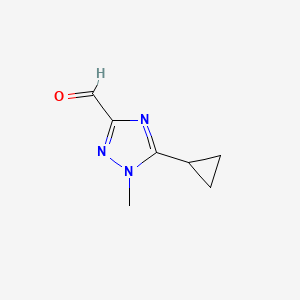

4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is a derivative of pyrazole . It has a molecular weight of 251.07 . It is a powder and is stored at room temperature .

Molecular Structure Analysis

The molecular formula of “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” is C6H10IN3 . It has a mono-isotopic mass of 235.981033 Da .Physical And Chemical Properties Analysis

The compound “4-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine” has a density of 1.8±0.1 g/cm3, a boiling point of 240.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 99.1±19.8 °C .科学的研究の応用

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of pyrazole derivatives, focusing on their potential applications in various fields. For example, the synthesis of novel heterocycles from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor has been explored for their potential use in creating new chemical entities with desired biological activities (Baashen et al., 2017). Additionally, the synthesis of linearly bonded bis(pyrazole-4-carbaldehydes) and their derivatives has been investigated, indicating the versatility of pyrazole-based compounds in chemical synthesis (Papernaya et al., 2013).

Biological Activities

Research into the biological activities of pyrazole derivatives has shown promising results in various areas. For instance, chitosan Schiff bases derived from heteroaryl pyrazole compounds have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). Furthermore, the antimicrobial and anti-inflammatory properties of 3-(2'-thienyl)pyrazole-based heterocycles have been investigated, highlighting the therapeutic potential of pyrazole derivatives (Abdel-Wahab et al., 2012).

Catalytic Synthesis and Environmental Considerations

The catalytic synthesis of novel chalcone derivatives, using pyrazole-4-carbaldehyde compounds as precursors, has been explored for their antioxidant properties. This research emphasizes the role of pyrazole derivatives in synthesizing compounds with potential health benefits and highlights the importance of environmentally friendly synthesis methods (Prabakaran et al., 2021).

Structural Analysis and Applications

The crystal structures of N-substituted pyrazolines, derived from pyrazole carbaldehydes, have been characterized to understand better the molecular configurations that contribute to their biological activities. This structural analysis is crucial for designing compounds with specific biological functions (Loh et al., 2013).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde involves the reaction of 4-iodo-1H-pyrazole-3-carbaldehyde with propan-2-ylamine.", "Starting Materials": [ "4-iodo-1H-pyrazole-3-carbaldehyde", "propan-2-ylamine" ], "Reaction": [ "To a solution of 4-iodo-1H-pyrazole-3-carbaldehyde (1.0 g, 4.2 mmol) in dry THF (20 mL) under nitrogen, propan-2-ylamine (0.5 mL, 4.8 mmol) was added dropwise at 0°C.", "The reaction mixture was stirred at room temperature for 2 h.", "The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to afford the desired product as a yellow solid (0.8 g, 70% yield).", "The product was characterized by NMR spectroscopy and mass spectrometry." ] } | |

CAS番号 |

2054953-54-5 |

分子式 |

C7H9IN2O |

分子量 |

264.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。